molecular formula C20H16ClN5O3S B2557797 N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1243076-24-5

N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2557797
CAS No.: 1243076-24-5
M. Wt: 441.89
InChI Key: QTMCEQNLMHYRSL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core functionalized with a sulfanyl (-S-) linker, an acetamide group, and aromatic substituents. The 3-methoxyphenyl group at position 7 and the 2-chlorophenyl moiety on the acetamide nitrogen contribute to its structural uniqueness.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3S/c1-29-14-6-4-5-13(11-14)25-9-10-26-18(19(25)28)23-24-20(26)30-12-17(27)22-16-8-3-2-7-15(16)21/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMCEQNLMHYRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the 2-chlorophenyl and 3-methoxyphenyl groups. The final step involves the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfanylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. Research has shown that triazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential. For instance:

  • Cytotoxicity Studies : In vitro studies on analogs of this compound have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Potential

The compound's structure suggests that it may inhibit key enzymes involved in inflammatory processes. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor , which is crucial for the synthesis of leukotrienes involved in inflammatory responses . This positions the compound as a candidate for further development in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that utilize readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) have confirmed the structural integrity of the synthesized compound .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity against HCT-116 and HeLa cell lines with IC50 values below 100 μM .
Study 2 Anti-inflammatory ActionMolecular docking studies suggested potential inhibition of 5-lipoxygenase .
Study 3 Synthesis MethodologySuccessful synthesis using commercially available reagents; structural confirmation via NMR and LC-MS .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chlorophenyl (electron-withdrawing) and 3-methoxyphenyl (electron-donating) substituents contrast with analogs like (4-methoxybenzyl) and (2,5-dimethylphenyl). These differences influence solubility and receptor binding .

Biological Activity

N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic compound that has drawn attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring and a sulfanyl group. Its molecular formula is C18H16ClN5O2SC_{18}H_{16}ClN_5O_2S, indicating a substantial molecular weight and potential for diverse interactions within biological systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate activity against various bacterial strains. In one study, triazole derivatives were tested against Staphylococcus aureus and exhibited notable inhibitory effects compared to standard antibiotics like Streptomycin .

CompoundActivity Against S. aureus
N-(2-chlorophenyl)-2-{...}Moderate
Standard (Streptomycin)High

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain triazole-based compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

In vitro studies indicated that specific concentrations of these compounds led to a significant reduction in cell viability across various cancer types:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Studies indicate that such compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity was assessed using DPPH radical scavenging assays where the compound exhibited a significant reduction in DPPH absorbance at varying concentrations .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized triazole derivatives were screened for their antimicrobial properties against clinical isolates. The study found that modifications in the phenyl groups enhanced activity against resistant strains.
  • Cancer Cell Line Studies : In a comparative study involving different triazole derivatives, it was found that those with electron-withdrawing groups showed increased potency against MCF-7 cells. This suggests that structural modifications can significantly impact biological activity.

Q & A

Q. What are the key steps in synthesizing N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide?

The synthesis involves multi-step organic reactions:

  • Core formation : Cyclization of hydrazine derivatives with substituted aldehydes to generate the triazolo[4,3-a]pyrazine scaffold .
  • Sulfanylation : Introduction of the thioether group via nucleophilic substitution under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Acylation : Coupling of the chlorophenylacetamide moiety using carbodiimide-based coupling agents in anhydrous solvents (e.g., DCM or DMF) . Key conditions : Controlled temperatures (0–60°C), pH adjustments, and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .

Q. What solvent systems are optimal for solubility during biological assays?

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) for stock solutions due to high solubility of triazolo-pyrazine derivatives .
  • Aqueous buffers : Phosphate-buffered saline (PBS) or cell culture media with <1% DMSO for in vitro testing .

Q. How does the chloro-substituted phenyl group influence reactivity?

The electron-withdrawing chloro group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks in downstream reactions (e.g., enzyme inhibition assays) . Steric effects from the 2-chloro position may reduce rotational freedom, impacting binding affinity .

Q. What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants to avoid hydrolysis of the acetamide bond .
  • Stability validation : Periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) on target binding using molecular docking .
  • Dose-response curves : Quantify IC₅₀ variability across cell lines to identify off-target effects .

Q. What experimental designs optimize yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratios, catalysts) .
  • Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility .
  • In-situ monitoring : Real-time UV/Vis or FTIR to detect intermediates and adjust reaction parameters .

Q. Which in silico methods predict metabolic stability of this compound?

  • CYP450 inhibition assays : Simulate hepatic metabolism using liver microsomes and LC-MS/MS to identify major metabolites .
  • ADMET prediction tools : Software like SwissADME to estimate logP, bioavailability, and cytochrome interactions .

Q. How can researchers validate target engagement in cellular models?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins (e.g., kinases) .
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound treatment .
  • Knockdown/overexpression models : CRISPR/Cas9-edited cell lines to confirm phenotype reversal .

Q. What strategies mitigate off-target effects in animal studies?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to adjust dosing schedules .
  • Dual-luciferase reporters : Differentiate on-target vs. nonspecific effects in transgenic models .
  • Proteome-wide profiling : Affinity pulldown coupled with mass spectrometry to identify unintended binders .

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